Cas no 337928-47-9 (2-(4-Benzhydrylpiperazino)-6-phenyl1,2,4triazolo1,5-apyrimidin-7-ylamine)

2-(4-Benzhydrylpiperazino)-6-phenyl1,2,4triazolo1,5-apyrimidin-7-ylamine 化学的及び物理的性質
名前と識別子
-
- 2-(4-Benzhydrylpiperazino)-6-phenyl1,2,4triazolo1,5-apyrimidin-7-ylamine
-
2-(4-Benzhydrylpiperazino)-6-phenyl1,2,4triazolo1,5-apyrimidin-7-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B140955-25mg |
2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine |
337928-47-9 | 25mg |
$ 230.00 | 2022-06-01 | ||
TRC | B140955-50mg |
2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine |
337928-47-9 | 50mg |
$ 380.00 | 2022-06-01 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870912-1g |
2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
337928-47-9 | 95% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI69112-10mg |
2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
337928-47-9 | >95% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616864-10mg |
2-(4-Benzhydrylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
337928-47-9 | 98% | 10mg |
¥623.00 | 2024-05-18 | |
Ambeed | A875473-1g |
2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
337928-47-9 | 95% | 1g |
$611.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616864-5mg |
2-(4-Benzhydrylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
337928-47-9 | 98% | 5mg |
¥448.00 | 2024-05-18 | |
A2B Chem LLC | AI69112-1mg |
2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
337928-47-9 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI69112-500mg |
2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
337928-47-9 | >95% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616864-1mg |
2-(4-Benzhydrylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
337928-47-9 | 98% | 1mg |
¥364.00 | 2024-05-18 |
2-(4-Benzhydrylpiperazino)-6-phenyl1,2,4triazolo1,5-apyrimidin-7-ylamine 関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-(4-Benzhydrylpiperazino)-6-phenyl1,2,4triazolo1,5-apyrimidin-7-ylamineに関する追加情報
Introduction to 2-(4-Benzhydrylpiperazino)-6-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ylamine (CAS No. 337928-47-9)
2-(4-Benzhydrylpiperazino)-6-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ylamine, identified by its CAS number 337928-47-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive research in the development of novel therapeutic agents.
The molecular structure of this compound features a triazolo[1,5-a]pyrimidine core, which is fused with a piperazine moiety and a phenyl group. The presence of these functional groups imparts unique electronic and steric properties that are critical for its interaction with biological targets. Specifically, the 4-benzhydryl substituent on the piperazine ring and the phenyl group on the triazolopyrimidine scaffold contribute to its binding affinity and specificity towards certain enzymes and receptors.
In recent years, there has been a growing interest in designing molecules that combine multiple pharmacophoric elements to enhance their therapeutic efficacy. The compound 2-(4-Benzhydrylpiperazino)-6-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ylamine exemplifies this trend by integrating several key structural features that are known to modulate biological pathways relevant to various diseases. Its potential applications span across multiple therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of this compound is its ability to interact with proteins involved in cell signaling pathways. The triazolo[1,5-a]pyrimidine core is particularly notable for its capacity to bind to enzymes such as kinases and phosphodiesterases, which play crucial roles in regulating cellular processes. Furthermore, the piperazine moiety is often utilized in drug design due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins.
Recent studies have highlighted the importance of structure-based drug design in optimizing the pharmacokinetic and pharmacodynamic properties of small molecules. Computational modeling techniques have been employed to predict the binding modes of 2-(4-Benzhydrylpiperazino)-6-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ylamine with various biological targets. These studies have provided valuable insights into how modifications at different positions of the molecule can influence its potency and selectivity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups while maintaining regioselectivity. The use of transition metal catalysis has also been explored to streamline some of the synthetic steps, making the process more efficient.
From a medicinal chemistry perspective, the compound represents an excellent scaffold for further derivatization. By modifying specific substituents or introducing new functional groups, researchers can explore its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity. This flexibility makes it a valuable tool for drug discovery programs aimed at identifying novel therapeutic agents.
The pharmacological profile of 2-(4-Benzhydrylpiperazino)-6-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ylamine has been evaluated through in vitro assays that measure its interaction with various enzymes and receptors. Preliminary results suggest that it exhibits inhibitory activity against several targets relevant to cancer therapy. Additionally, its ability to modulate inflammatory pathways has been observed in cell-based models.
One particularly intriguing aspect of this compound is its potential as an antineoplastic agent. The triazolopyrimidine scaffold is known for its ability to interfere with DNA replication and transcription processes in cancer cells. By targeting key enzymes involved in these pathways, the compound may be able to inhibit tumor growth and induce apoptosis. Further preclinical studies are needed to validate these findings and establish its therapeutic potential.
The development of new drugs often involves rigorous testing to assess their safety and efficacy before they can be translated into clinical use. In vitro toxicity assays have been performed on 2-(4-Benzhydrylpiperazino)-6-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ylamine to evaluate its potential side effects. These studies have provided preliminary data indicating that it exhibits low toxicity at concentrations relevant for therapeutic use.
In conclusion,2-(4-Benzhydrylpiperazino)-6-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ylamine (CAS No. 337928-47-9) is a structurally complex and biologically active compound with significant potential in drug discovery. Its unique combination of pharmacophoric elements makes it an attractive candidate for further development as a therapeutic agent. As research in medicinal chemistry continues to advance,this molecule will likely play an important role in the discovery of new treatments for various diseases.
337928-47-9 (2-(4-Benzhydrylpiperazino)-6-phenyl1,2,4triazolo1,5-apyrimidin-7-ylamine) 関連製品
- 2034429-51-9(4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)
- 66351-92-6(Benzenamine, 4-chloro-3-(difluoromethyl)-)
- 1021041-38-2(2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide)
- 2229198-49-4(1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol)
- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)
- 2227801-40-1(2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole)
- 45859-82-3(5-bromo-1-benzothiophen-3-amine)
- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)
- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)
- 2098053-30-4(1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)
